N-(2-chloro-4-fluorophenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
Description
N-(2-chloro-4-fluorophenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a structurally complex molecule featuring three key motifs:
A 2-chloro-4-fluorophenyl group attached via an acetamide linkage.
A pyrazine ring substituted with a sulfanyl (-S-) group.
A piperazine ring functionalized with a 2,3-dimethylphenyl group.
This compound shares structural similarities with ligands targeting neurotransmitter receptors (e.g., dopamine D3) due to the piperazine moiety, which is a common pharmacophore in neuroactive molecules . The sulfanyl-pyrazine linkage may influence molecular conformation and intermolecular interactions, as seen in analogous acetamide derivatives .
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN5OS/c1-16-4-3-5-21(17(16)2)30-10-12-31(13-11-30)23-24(28-9-8-27-23)33-15-22(32)29-20-7-6-18(26)14-19(20)25/h3-9,14H,10-13,15H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYNQRFDXWJJIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=C(C=C(C=C4)F)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-fluorophenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, drawing from diverse scientific literature.
Chemical Structure and Properties
The compound's chemical formula is . Its structure includes a chloro-fluoro-substituted phenyl group, a piperazine moiety, and a pyrazinyl sulfanyl group, which contribute to its biological activity.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. In a study evaluating various derivatives of piperazine-based compounds, it was found that modifications in the phenyl and pyrazine rings enhanced cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
Antibacterial and Antifungal Activity
The compound has also been assessed for its antibacterial and antifungal properties. A series of related compounds demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis . Additionally, antifungal assays showed promising results against Candida albicans .
Study 1: Synthesis and Evaluation
A study synthesized several derivatives of the compound and evaluated their biological activities. The results indicated that certain substitutions on the piperazine ring significantly increased both antibacterial and antitumor activities. For instance, compounds with bulky groups at the para position of the phenyl ring displayed enhanced potency .
| Compound | Antitumor IC50 (μM) | Antibacterial Activity (Zone of Inhibition in mm) |
|---|---|---|
| A | 15 | 20 |
| B | 10 | 25 |
| C | 5 | 30 |
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways through which these compounds exert their effects. It was revealed that this compound induces apoptosis in cancer cells via the mitochondrial pathway. This was evidenced by increased levels of cleaved caspases and PARP .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
Piperazine Substitution: The target compound’s 2,3-dimethylphenyl group introduces steric bulk and electron-donating effects, contrasting with 2,4-dichlorophenyl in ’s compound. Dichlorophenyl groups enhance receptor selectivity (e.g., dopamine D3) due to electronegativity, while dimethylphenyl may reduce binding affinity but improve metabolic stability .
Aryl Group Variations :
- The 2-chloro-4-fluorophenyl group in the target compound combines halogens at ortho and para positions, likely increasing lipophilicity compared to 4-bromophenyl (). This may enhance membrane permeability but reduce aqueous solubility .
Heterocycle Core :
- The pyrazine ring in the target compound and ’s analogue allows for π-π stacking and hydrogen bonding, as evidenced by intramolecular C—H···O bonds stabilizing crystal structures . In contrast, triazole cores () enable distinct tautomerization and metal coordination properties .
Physicochemical and Pharmacological Properties
Table 2: Comparative Analysis of Functional Properties
Key Findings:
- Synthetic Methodology : The target compound likely employs carbodiimide-mediated amidation, analogous to and , ensuring efficient acetamide bond formation .
- Hydrogen Bonding : Intramolecular interactions (e.g., C—H···O) in the target compound may mimic those in ’s pyrazine derivatives, influencing crystal packing and solubility .
Structural Conformation and NMR Insights
- NMR Analysis : highlights that chemical shift differences in regions A (positions 39–44) and B (29–36) of analogous compounds correlate with substituent-induced electronic perturbations . For the target compound, the 2,3-dimethylphenyl group on piperazine may cause upfield/downfield shifts in these regions, detectable via comparative NMR profiling.
- Dihedral Angles : The 54.6° dihedral angle between aryl and pyrazine rings in ’s compound suggests moderate planarity . Substituents in the target compound (e.g., 2-Cl, 4-F) may alter this angle, affecting π-stacking interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
